

2,5,8-Trimethylquinoline CAS number and identification

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Compound of Interest

Compound Name: 2,5,8-Trimethylquinoline

Cat. No.: B020356

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An In-depth Technical Guide to **2,5,8-Trimethylquinoline**: Identification and Characterization

Executive Summary

This technical guide provides a comprehensive overview of **2,5,8-trimethylquinoline**, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and understanding the precise identification of its derivatives is paramount for reproducible and reliable research. This document details the core identifiers of **2,5,8-trimethylquinoline**, including its definitive CAS number, and outlines robust, field-proven methodologies for its synthesis and characterization. We delve into the causality behind experimental choices in spectroscopic and chromatographic analyses, offering self-validating protocols for unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction: The Quinoline Scaffold

Quinolines are heterocyclic aromatic compounds that form the core structure of many synthetic and natural products. Their prevalence in pharmaceuticals, agrochemicals, and functional dyes stems from their versatile chemical properties and diverse biological activities. The substitution pattern on the quinoline ring system dramatically influences its physicochemical and pharmacological properties, making the precise identification of each unique analogue a critical first step in any research and development pipeline. Methyl-substituted quinolines, for instance,

have been identified in coal tar and are used in the manufacturing of dyes and pharmaceuticals^[1]. This guide focuses specifically on the 2,5,8-trimethyl substituted variant.

Core Identification of 2,5,8-Trimethylquinoline

Unambiguous identification begins with universally recognized chemical identifiers. For **2,5,8-trimethylquinoline**, these are essential for database searches, procurement, and regulatory documentation.

- Chemical Name: **2,5,8-Trimethylquinoline**
- CAS Number: 102871-69-2^[2]
- Molecular Formula: C₁₂H₁₃N^[2]
- Molecular Weight: 171.24 g/mol ^[2]

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance, ensuring that the compound is precisely specified, avoiding any ambiguity from common or systematic names.

Physicochemical Properties

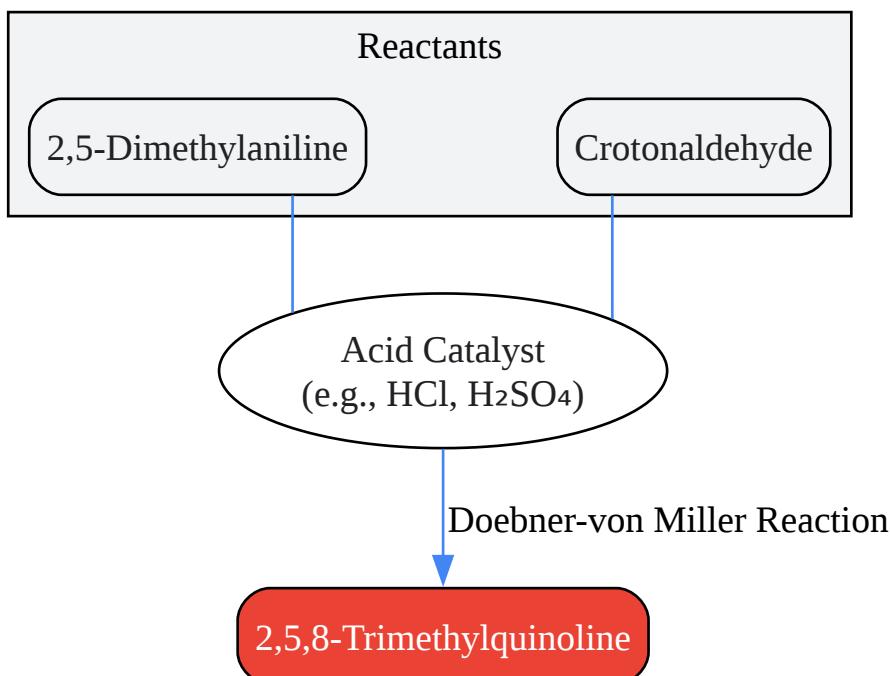
A summary of the core physicochemical data for **2,5,8-trimethylquinoline** is presented below. This data is fundamental for designing experimental conditions, such as selecting appropriate solvents or predicting chromatographic behavior.

Property	Value	Source
CAS Number	102871-69-2	Santa Cruz Biotechnology ^[2]
Molecular Formula	C ₁₂ H ₁₃ N	Santa Cruz Biotechnology ^[2]
Molecular Weight	171.24	Santa Cruz Biotechnology ^[2]
Elemental Analysis (Calculated)	C, 84.17%; H, 7.67%	Long & Schofield (1953) ^[3]
Picrate Melting Point	181-182 °C	Long & Schofield (1953) ^[3]

Synthesis Pathway: The Doebner-von Miller Reaction

Understanding the synthetic origin of **2,5,8-trimethylquinoline** is crucial for anticipating potential impurities and designing effective purification strategies. A common and effective method for its synthesis is the Doebner-von Miller reaction[4]. This reaction involves the acid-catalyzed condensation of an aniline with α,β -unsaturated aldehydes or ketones.

For **2,5,8-trimethylquinoline**, the synthesis involves the reaction of 2,5-dimethylaniline with crotonaldehyde in the presence of an acid catalyst.



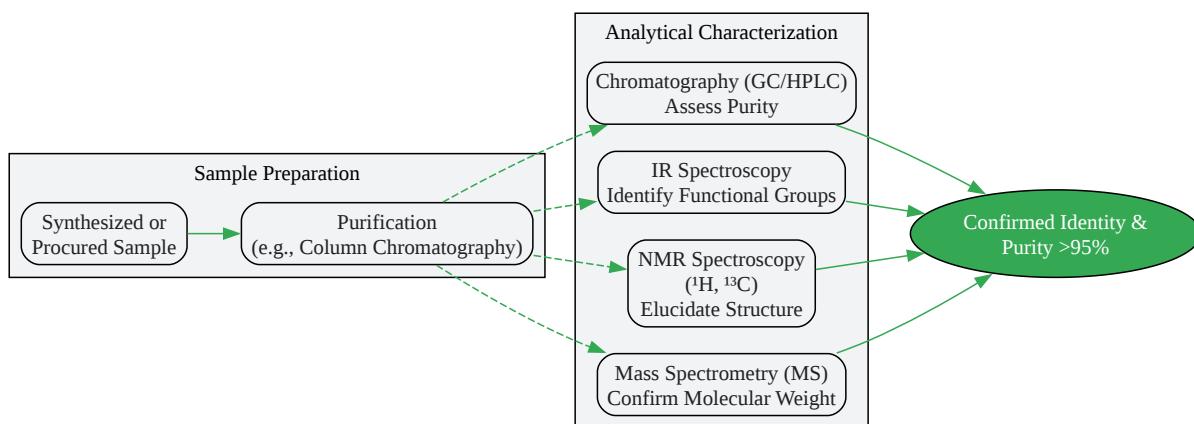
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Caption: Synthetic pathway for **2,5,8-trimethylquinoline**.

The rationale for using this method is its reliability for generating the quinoline core. However, it can lead to side products, necessitating the robust analytical validation described in the following sections.

Analytical Identification and Characterization Workflow

A multi-technique approach is essential for the definitive identification and purity assessment of **2,5,8-trimethylquinoline**. The workflow below illustrates a logical sequence of analysis, ensuring that each step validates the findings of the previous one.



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Caption: Logical workflow for analytical characterization.

Mass Spectrometry (MS)

Expertise & Experience: The first step in characterization is to confirm the molecular weight. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques. The expected observation is the protonated molecular ion $[M+H]^+$.

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Infuse the sample into the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Analysis: Look for a prominent peak at m/z 172.24, corresponding to the $[M+H]^+$ ion of $C_{12}H_{13}N$. The isotopic pattern should also match the theoretical distribution for this formula.

Trustworthiness: This technique provides a direct and highly accurate measurement of the molecular weight, serving as a primary validation of the compound's elemental composition[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. Both 1H and ^{13}C NMR are required. The choice of deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) is critical; $CDCl_3$ is often a good starting point for non-polar to moderately polar compounds.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of purified **2,5,8-trimethylquinoline** in ~0.6 mL of deuterated solvent (e.g., $CDCl_3$) in an NMR tube[5].
- Instrumentation: Acquire 1H and ^{13}C spectra on a spectrometer with a minimum frequency of 400 MHz for protons[5].
- Data Acquisition & Processing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[5].
- Expected 1H NMR Signatures:
 - Three distinct singlet peaks, each integrating to 3 protons, corresponding to the three methyl groups (C_2-CH_3 , C_5-CH_3 , C_8-CH_3). Their chemical shifts will be influenced by their position on the aromatic ring.

- A set of aromatic protons on the quinoline core. The coupling patterns (doublets, triplets) and coupling constants will be indicative of their relative positions.
- Expected ^{13}C NMR Signatures:
 - Twelve distinct carbon signals are expected.
 - Three signals in the aliphatic region (~15-25 ppm) for the methyl carbons.
 - Nine signals in the aromatic region (~120-150 ppm) for the quinoline ring carbons.

Trustworthiness: The unique set of chemical shifts and coupling constants provides a "fingerprint" of the molecule. The self-validating nature of NMR comes from the consistency between the ^1H , ^{13}C , and advanced 2D spectra (like COSY and HSQC), which correlate protons and carbons, confirming the connectivity of the entire molecular framework.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in the molecule. For **2,5,8-trimethylquinoline**, the key is to confirm the presence of the aromatic C-H and C=C/C=N bonds and the aliphatic C-H bonds of the methyl groups.

Protocol:

- Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory[5]. ATR is often preferred as it requires minimal sample preparation.
- Data Acquisition: Record the spectrum from 4000 to 400 cm^{-1} [5].
- Expected Absorption Bands:
 - $\sim 3100\text{-}3000 \text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2980\text{-}2850 \text{ cm}^{-1}$: Aliphatic C-H stretching from the methyl groups.
 - $\sim 1600\text{-}1450 \text{ cm}^{-1}$: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.

Trustworthiness: While not as definitive for structure elucidation as NMR, IR confirms the presence of the expected chemical bonds and the absence of unexpected functional groups (e.g., no broad -OH or C=O stretch), which is a crucial check for purity and verification of the synthesis outcome.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,5,8-trimethylquinoline** is not widely available, data from related quinoline compounds should be used to inform handling procedures. Quinolines as a class can present various hazards.

- General Precautions: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors[6][7].
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat[8].
- Hazards: May cause skin and eye irritation[9]. Some quinoline derivatives are classified with acute oral toxicity and may cause allergic skin reactions or serious eye damage[6].
- Combustibility: The compound is likely combustible. Upon combustion, it may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[9].
- Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents[9].

Authoritative Grounding: Always consult the specific SDS provided by the supplier before handling any chemical. In the absence of a specific SDS, treat the compound with the caution appropriate for the general class of quinoline derivatives.

Conclusion

The definitive identification of **2,5,8-trimethylquinoline** rests on its unique CAS number, 102871-69-2, and a coordinated analytical approach. This guide has detailed the essential methodologies, from mass spectrometry to confirm molecular identity to NMR spectroscopy for unambiguous structural elucidation. By following these self-validating protocols and

understanding the causality behind the experimental choices, researchers can ensure the integrity of their materials and the reliability of their subsequent scientific investigations.

References

- Long, R., & Schofield, K. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of **2,5,8-Trimethylquinoline**. *Journal of the Chemical Society*, 3161-3165. [\[Link\]](#)
- Safety Data Sheet (for a related product). (2022). Provided by a chemical supplier, highlighting general quinoline safety. [\[Link\]](#)
- 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981.
- Nomination Background: 8-Methylquinoline.

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